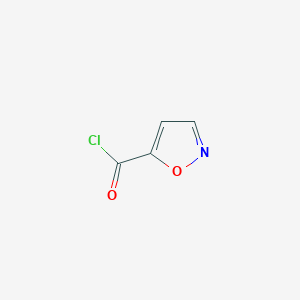

Isoxazole-5-carbonyl chloride

説明

Historical Context and Development

The development of this compound is intrinsically linked to the broader history of isoxazole chemistry, which began with the initial discovery of isoxazoles in the late 19th century. Isoxazole itself was first characterized as an electron-rich azole containing an oxygen atom adjacent to nitrogen, establishing the foundation for an entire class of heterocyclic compounds. The term "isoxazole" was coined by Hantzsch, who recognized it as an isomer of the previously discovered oxazole, with the prefix "iso" indicating this isomeric relationship.

The specific development of this compound emerged from the need for more reactive and versatile isoxazole derivatives in synthetic chemistry. Early synthetic approaches focused on the functionalization of the isoxazole ring system, with particular attention to introducing reactive groups that could facilitate further chemical transformations. The carbonyl chloride functionality was particularly attractive due to its high reactivity toward nucleophiles, enabling the rapid construction of diverse molecular architectures.

Historical synthesis methods for this compound typically involved the chlorination of the corresponding carboxylic acid using reagents such as thionyl chloride or oxalyl chloride. These traditional approaches, while effective, often required harsh reaction conditions and produced significant amounts of byproducts. The evolution of synthetic methodology has led to more refined approaches that emphasize improved yields and reduced formation of undesired side products.

Table 1: Historical Development Timeline of Isoxazole Chemistry

| Period | Development | Significance |

|---|---|---|

| Late 1800s | Discovery of isoxazole by Hantzsch | Established fundamental heterocyclic framework |

| Early 1900s | Initial functionalization studies | Developed basic synthetic methodologies |

| Mid-1900s | Introduction of carbonyl chloride derivatives | Enhanced reactivity for further synthesis |

| Late 1900s | Industrial applications emerge | Pharmaceutical and agrochemical importance recognized |

| 2000s-Present | Advanced synthetic methodologies | Green chemistry approaches and catalyst development |

Significance in Heterocyclic Chemistry

This compound occupies a central position in heterocyclic chemistry due to its unique combination of structural features and reactivity patterns. The isoxazole ring system itself represents a five-membered aromatic heterocycle containing both nitrogen and oxygen heteroatoms, which imparts distinctive electronic properties that influence both reactivity and biological activity. The presence of the carbonyl chloride group at the 5-position creates a highly electrophilic center that readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and hydrazines.

The electron-rich nature of the isoxazole ring, combined with the electron-withdrawing effect of the carbonyl chloride group, creates a unique electronic environment that facilitates selective chemical transformations. This electronic complementarity has made this compound an essential building block for accessing a wide range of heterocyclic systems that would be difficult to obtain through alternative synthetic routes.

In the broader context of heterocyclic chemistry, this compound serves as a versatile intermediate for constructing complex molecular architectures. Its reactivity profile enables the formation of amide bonds, ester linkages, and other functional groups that are commonly found in biologically active compounds. The compound's ability to participate in various cycloaddition reactions and condensation processes has made it particularly valuable for synthesizing polyheterocyclic systems that exhibit enhanced biological properties.

Table 2: Chemical Properties and Reactivity Profile

The significance of this compound extends beyond its immediate synthetic utility to encompass its role in medicinal chemistry research. The isoxazole core is present in numerous pharmaceutical agents, including anti-inflammatory drugs, antibiotics, and neurological therapeutics. The carbonyl chloride functionality provides a convenient point for introducing various substituents that can modulate biological activity, pharmacokinetic properties, and selectivity profiles.

Current Research Landscape

Contemporary research involving this compound has expanded significantly, encompassing diverse areas of synthetic methodology, medicinal chemistry, and materials science. Recent studies have focused on developing more efficient and environmentally friendly synthetic approaches, with particular emphasis on catalyst-mediated transformations and green chemistry principles.

Modern synthetic applications of this compound have demonstrated its utility in constructing complex molecular frameworks through multicomponent reactions and cascade processes. These advanced synthetic strategies have enabled the rapid assembly of diverse chemical libraries for biological screening and drug discovery applications. The compound's reactivity has been harnessed in the synthesis of isoxazole-containing spiroindoles and other polycyclic systems that exhibit promising biological activities.

Current research has also explored the use of this compound in photoaffinity labeling and chemoproteomics studies, taking advantage of the inherent photochemical properties of the isoxazole ring system. Under ultraviolet irradiation, isoxazole rings can undergo photolysis and rearrangement reactions, making them valuable tools for studying protein-ligand interactions and identifying biological targets.

Table 3: Contemporary Research Applications

Recent investigations have revealed the compound's potential in synthesizing derivatives with enhanced biological profiles, including compounds that demonstrate superior analgesic properties compared to conventional therapeutic agents. These findings have sparked renewed interest in exploring the structure-activity relationships of isoxazole-based compounds and their potential applications in treating various medical conditions.

The current research landscape also encompasses studies on the optimization of reaction conditions for this compound synthesis and its subsequent transformations. Advanced techniques such as continuous flow reactors and automated synthesis systems have been employed to improve reaction efficiency and scalability. These technological advances have facilitated the large-scale production of this compound and its derivatives for both research and commercial applications.

Furthermore, computational chemistry approaches have been increasingly applied to understand the reactivity patterns and predict the properties of this compound derivatives. Density functional theory calculations and molecular modeling studies have provided valuable insights into the electronic structure and reaction mechanisms, enabling more rational design of synthetic strategies and target compounds.

特性

IUPAC Name |

1,2-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASLINFISOTVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371542 | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62348-13-4 | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

Isoxazole-5-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of isoxazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

Isoxazole+SOCl2→Isoxazole-5-carbonyl chloride+SO2+HCl

Another method involves the use of oxalyl chloride (COCl)₂ as the chlorinating agent. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of automated systems also enhances the safety and scalability of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

Isoxazole-5-carbonyl chloride readily reacts with nucleophiles, forming derivatives critical for pharmaceutical and agrochemical applications.

Key Reactions:

-

Amine Reactions : Reacts with amines to form amides. For example, treatment with 1-benzhydrylpiperazine yields derivatives with antitumor potential .

-

Alcohol Reactions : Reacts with alcohols (e.g., methanol) under basic conditions to produce esters.

Table 1: Reaction Conditions and Products

Hydrolysis Reactions

Hydrolysis of the carbonyl chloride group produces isoxazole-5-carboxylic acid, a precursor for further functionalization.

Example :

Condensation Reactions

The compound participates in condensation reactions to form heterocyclic systems and functionalized polymers.

Notable Examples:

-

Anhydride Synthesis : Reacts with iron(II) chloride in acetonitrile to form 2H-azirine-2-carbonyl chloride derivatives .

-

Glyco-conjugate Formation : Condensation with alkynes in the presence of 18-crown-6 and K₂CO₃ yields isoxazole-linked glyco-conjugates .

Table 2: Condensation Reaction Parameters

| Reaction | Catalysts/Reagents | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| Anhydride Formation | FeCl₂, dry acetonitrile | 25°C, 2 h | 85 | |

| Glyco-conjugate Synthesis | 18-crown-6, K₂CO₃, TsCl | 80°C, 8–10 h | 78 |

Antiviral Compound Development

Condensation with hydrazines generates hydrazides that inhibit SARS-CoV-2 main protease (Mpro) with IC values <4 μM .

Industrial and Pharmaceutical Relevance

-

Drug Intermediates : Used in synthesizing HDAC inhibitors (e.g., compound 19 ).

-

Material Science : Functionalizes polymers for catalytic or sensor applications .

Stability and Handling

-

Moisture Sensitivity : Reacts exothermically with water; requires anhydrous storage.

-

Thermal Stability : Degrades above 150°C, limiting high-temperature applications.

科学的研究の応用

Synthetic Applications

Isoxazole-5-carbonyl chloride serves as an important intermediate in the synthesis of various isoxazole derivatives. It can react with amines to form amides, which are crucial in drug development. For example, it has been used to synthesize derivatives that exhibit significant analgesic properties, outperforming standard analgesics like acetylsalicylic acid and paracetamol in certain assays .

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Amide Formation | This compound + Morpholine | 5-Morpholinoisoxazole | 60 |

| Coupling Reaction | This compound + Various amines | 2H-Azirine-2-carboxamides | 77 |

| Cyclization | Isoxazole derivatives with alkynes | Isoxazole-linked glyco-conjugates | Variable |

Biological Applications

Isoxazole derivatives synthesized from this compound have been investigated for their biological activities. Notably, compounds derived from this precursor have shown potential as anti-inflammatory and analgesic agents. Studies indicate that certain isoxazole compounds possess antioxidant properties and have been tested in models such as Caenorhabditis elegans and human fibroblasts .

Case Study: Analgesic Activity

A study reported that specific isoxazole derivatives exhibited superior analgesic effects compared to common analgesics. The effectiveness was measured using the Randall-Selitto pain model, demonstrating a significant reduction in pain at lower doses compared to standard treatments .

Regulatory Information and Safety

This compound is classified as a hazardous material due to its corrosive properties. It requires appropriate safety measures during handling:

- Hazard Statements : Causes severe skin burns and eye damage (H314).

- Precautionary Statements : Wear protective gloves and eye protection (P280).

作用機序

The mechanism of action of isoxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

類似化合物との比較

Structural Variations

The following table summarizes key structural analogs of isoxazole-5-carbonyl chloride, highlighting differences in substituents and carbonyl group positions:

| Compound Name | CAS Number | Molecular Formula | Substituents/Modifications | Carbonyl Position | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 62348-13-4 | C₄H₂ClNO₂ | None | 5 | 131.52 |

| 5-Methyl-4-isoxazolecarbonyl chloride | 67305-24-2 | C₅H₄ClNO₂ | Methyl at 5-position | 4 | 145.54 |

| 5-Methylisoxazole-3-carbonyl chloride | 39499-34-8 | C₅H₄ClNO₂ | Methyl at 5-position | 3 | 145.54 |

| 5-Chloromethylisoxazole-4-carbonyl chloride | 139442-86-7 | C₅H₃Cl₂NO₂ | Chloromethyl at 5-position | 4 | 179.99 |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9 | C₁₁H₇Cl₂NO₂ | 2-Chlorophenyl at 3-position, methyl at 5 | 4 | 256.09 |

| 3-Ethyl-5-isoxazolecarbonyl chloride | 80173-67-7 | C₆H₆ClNO₂ | Ethyl at 3-position | 5 | 159.57 |

| 5-Isopropyl-3-isoxazolecarbonyl chloride | 53064-56-5 | C₇H₈ClNO₂ | Isopropyl at 5-position | 3 | 173.60 |

| 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | - | C₁₁H₈ClNO₂ | Phenyl at 3-position, methyl at 5 | 4 | 221.64 |

Physical Properties

- Melting Points : Substituents significantly affect melting points. For example, di(isooxazole-5-carboxyl)hydrazine has a high m.p. of 212°C due to hydrogen bonding , while methyl-substituted analogs (e.g., 5-Methylisoxazole-3-carbonyl chloride) are typically liquids or low-melting solids .

- Solubility : Polar substituents (e.g., chloromethyl) increase solubility in polar solvents like DMSO or DMF, whereas aromatic groups (e.g., phenyl) enhance solubility in organic solvents .

Stability and Handling

- Stability : Electron-withdrawing groups (e.g., chlorine in 5-chloromethylisoxazole-4-carbonyl chloride) improve stability against hydrolysis compared to unsubstituted analogs .

- Handling : All carbonyl chlorides require anhydrous conditions and precautions against moisture due to their tendency to hydrolyze into carboxylic acids .

生物活性

Isoxazole-5-carbonyl chloride (CAS No. 62348-13-4) is a heterocyclic compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, summarizing its mechanisms of action, effects on various biological targets, and relevant case studies.

This compound has the following chemical identifiers:

- Molecular Formula : CHClNO

- Molecular Weight : 131.52 g/mol

- IUPAC Name : 1,2-oxazole-5-carbonyl chloride

- SMILES : ClC(=O)C1=CC=NO1

Isoxazole derivatives, including this compound, have been studied for their inhibitory effects on various enzymes and biological pathways. Key findings include:

- Xanthine Oxidase Inhibition : Isoxazole derivatives have shown promising activity as xanthine oxidase inhibitors (XOIs), which are crucial in treating conditions like hyperuricemia and gout. For instance, a study synthesized novel indole-isoxazole compounds that demonstrated significantly enhanced XO inhibition compared to traditional drugs like allopurinol . The interaction between isoxazole derivatives and the enzyme was characterized by molecular docking studies, revealing key hydrogen bonds that contribute to their inhibitory potency.

Biological Activity Summary Table

Case Studies and Research Findings

- Xanthine Oxidase Inhibitors :

-

Antiviral Activity Against SARS-CoV-2 :

- Research has indicated that certain isoxazole derivatives may inhibit viral replication by targeting specific proteases involved in the SARS-CoV-2 life cycle. Compounds derived from isoxazole structures were evaluated for their ability to inhibit the main protease (Mpro), showing promising results with IC values below 4 μM without cytotoxic effects in cell assays .

- Antitumor Properties :

Q & A

Q. What are the key synthetic pathways for Isoxazole-5-carbonyl chloride, and how can researchers optimize yield and purity?

Methodological Answer: A common synthesis involves cyclization and chlorination steps. For example, a related compound (3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) is synthesized via oxime formation from o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and ester hydrolysis . Adapting this method for this compound may require substituting starting materials (e.g., using acetoacetate derivatives) and optimizing chlorination with phosphorus pentachloride (PCl₅). Key variables include reaction temperature (40–60°C for chlorination), stoichiometry (1:1.2 molar ratio of precursor to PCl₅), and solvent choice (dry dichloromethane). Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) improves purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- Decomposition Hazards: Thermal decomposition releases HCl, CO, and phosgene (COCl₂). Equip labs with phosgene detectors and NaOH scrubbers .

- Spill Management: Neutralize spills with sodium bicarbonate or sand. Avoid water to prevent exothermic reactions.

- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for discoloration (indicates degradation) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- FT-IR: Look for C=O stretch at ~1770 cm⁻¹ (carbonyl chloride) and isoxazole ring C=N/C-O stretches at 1600–1500 cm⁻¹ .

- NMR: ¹H NMR (CDCl₃): Isoxazole proton (position 5) appears as a singlet at δ 8.2–8.5 ppm. ¹³C NMR: Carbonyl carbon at δ 165–170 ppm .

- Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ peaks. Compare with NIST reference data .

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention time ~6.2 min .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?

Methodological Answer: Side reactions (e.g., over-chlorination or ring-opening) are minimized by:

- Temperature Control: Maintain chlorination at ≤60°C to avoid decomposition.

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) for regioselective chlorination.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may increase hydrolysis risk. Use anhydrous conditions with molecular sieves .

- DOE Approach: Design experiments varying time, temperature, and stoichiometry. Use ANOVA to identify significant factors.

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare NMR/IR data across multiple sources (e.g., NIST, PubChem) .

- Isotopic Labeling: Use ¹³C-labeled precursors to confirm peak assignments in complex spectra.

- Computational Modeling: Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and verify experimental data .

- Collaborative Studies: Share samples with independent labs for reproducibility testing .

Q. What experimental strategies assess the hydrolytic stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Kinetic Studies: Prepare buffered solutions (pH 2–12) and monitor hydrolysis via HPLC. Calculate rate constants (k) using first-order kinetics.

- Activation Energy: Perform Arrhenius analysis by testing stability at 25°C, 40°C, and 60°C.

- Degradation Products: Identify by LC-MS; expect isoxazole-5-carboxylic acid and HCl .

Q. How can this compound be utilized in synthesizing bioactive conjugates for drug discovery?

Methodological Answer:

- Amide Coupling: React with amines (e.g., benzylamine) in dry THF using DIPEA as a base. Monitor via TLC.

- Click Chemistry: Incorporate into azide-alkyne cycloadditions for triazole-linked prodrugs.

- Bioactivity Screening: Test conjugates in enzyme inhibition assays (e.g., COX-2) or cellular cytotoxicity models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。